molecular formula C8H3F4N B1297521 2-Fluoro-5-(trifluoromethyl)benzonitrile CAS No. 4088-84-0

2-Fluoro-5-(trifluoromethyl)benzonitrile

Cat. No. B1297521
CAS RN: 4088-84-0
M. Wt: 189.11 g/mol
InChI Key: LCLVMSCLLULGRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F4N and a molecular weight of 189.11 . It is also known by the synonyms 3-Cyano-4-fluorobenzotrifluoride and alpha,alpha,alpha,6-Tetrafluoro-m-tolunitrile . The compound is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)benzonitrile consists of a benzene ring with a cyano group (-CN), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to it . The exact mass of the molecule is 189.02016175 g/mol .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)benzonitrile is a liquid at 20°C . It has a density of 1.38 , a boiling point of 99°C at 24 mmHg , and a flash point of 73°C . The compound has a refractive index of 1.45 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Research on the synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of such chemicals in manufacturing pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit unique properties, such as increased stability and bioactivity, making them valuable for various applications. The synthesis of these compounds can involve complex reactions, emphasizing the need for efficient and practical methods (Qiu et al., 2009).

Fluoroalkylation Reactions

Fluoroalkylation reactions in aqueous media have gained attention for their potential in creating environmentally friendly synthesis processes. These reactions are key to incorporating fluorinated groups into molecules, significantly impacting their physical, chemical, and biological properties. The development of such reactions supports green chemistry initiatives by reducing harmful effects on the environment (Song et al., 2018).

Fluorinated Pyrimidines in Medicine

Fluorinated pyrimidines, such as 5-fluorouracil, are extensively used in cancer chemotherapy. These compounds interfere with DNA and RNA synthesis in cancer cells, inhibiting their growth and proliferation. The research on these compounds provides a foundation for developing more effective and targeted cancer treatments, demonstrating the significant impact of fluorinated molecules in medicine (Heidelberger & Ansfield, 1963).

Fluorinated Liquid Crystals

Fluorinated liquid crystals are important for their applications in display technologies and other materials science areas. The incorporation of fluorine atoms into liquid crystal molecules can dramatically affect their properties, such as melting point and optical behavior. This research area highlights the role of fluorinated compounds in advancing materials science and engineering (Hird, 2007).

Fluorinated Scaffolds in Antimalarial Drug Discovery

The design of fluorinated molecules for antimalarial drug discovery underscores the importance of fluorine in developing new therapeutic agents. Organofluorine compounds possess characteristics that can enhance drug potency and efficacy against malaria. This area of research illustrates the potential for fluorinated compounds to contribute to global health challenges by providing new treatments for infectious diseases (Upadhyay et al., 2020).

Safety And Hazards

2-Fluoro-5-(trifluoromethyl)benzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. It is also a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLVMSCLLULGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334533
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzonitrile

CAS RN

4088-84-0
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96…
Number of citations: 26 pubs.rsc.org
M Mahmoudi, E Urbonas, D Volyniuk, D Gudeika… - Molecules, 2023 - mdpi.com
We investigated the effects of sterically nonrestricted electron-accepting substituents of three isomeric indolocarbazole derivatives on their aggregation-induced emission enhancement, …
Number of citations: 1 www.mdpi.com
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
In recent years, DAPK‐related apoptosis‐inducing protein kinase 2 (DRAK2) has emerged as a promising target for the treatment of a variety of autoimmune diseases and for the …
J Kato, Y Ito, R Ijuin, H Aoyama, T Yokomatsu - Heterocycles, 2016 - jglobal.jst.go.jp
SYNTHESIS OF 5-AMINOBENZIMIDAZO[1,2-a]QUINOLINE DERIVATIVES THROUGH ONE-POT TWO-STEP CASCADE REACTION | Article Information | J-GLOBAL Art J-GLOBAL ID:…
Number of citations: 3 jglobal.jst.go.jp
S Sun, R Dean, Q Jia, A Zenova, J Zhong… - Bioorganic & medicinal …, 2013 - Elsevier
Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development; inhibitors are proposed to be efficacious in the treatment of …
Number of citations: 15 www.sciencedirect.com
JB Hynes, A Tomažič, A Kumar, V Kumar… - Journal of …, 1991 - Wiley Online Library
A series of thirty eight 2,4‐diaminoquinazolines having diverse substitution patterns on the aromatic ring was evaluated for inhibitory activity against dihydrofolate reductase (DHFR) …
Number of citations: 26 onlinelibrary.wiley.com
AJ Neel - 2016 - search.proquest.com
Throughout my doctoral studies, I have endeavored to address the question of how to rationally design chiral catalysts to control enantioselectivity in a predictable fashion. To approach …
Number of citations: 2 search.proquest.com
PH Carter, GD Brown, SR King, ME Voss… - Bioorganic & medicinal …, 2012 - Elsevier
We describe an isostere-driven approach to improve upon a previously-described series of capped dipeptide antagonists of CC Chemokine Receptor 2 (CCR2). Modification of the …
Number of citations: 10 www.sciencedirect.com

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